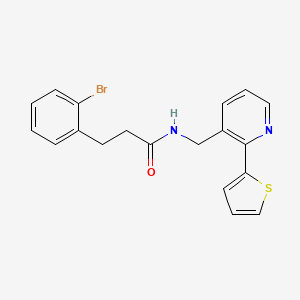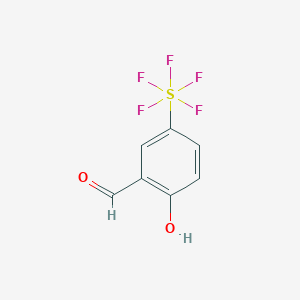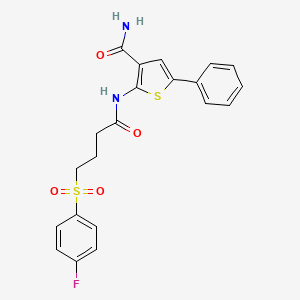
N-(2-Bromoethyl)pyridine-2-carboxamide
Vue d'ensemble
Description
“N-(2-Bromoethyl)pyridine-2-carboxamide” is a pyridine derivative . It is also known as “N-(2-Bromoethyl)picolinamide” and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “N-(2-Bromoethyl)pyridine-2-carboxamide” can be represented by the linear formula C8H9BrN2O . The InChI Code for this compound is 1S/C8H9BrN2O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H,11,12) .Physical And Chemical Properties Analysis
“N-(2-Bromoethyl)pyridine-2-carboxamide” has a molecular weight of 229.08 . It is a solid at room temperature and should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Urease Inhibition
N-(2-Bromoethyl)pyridine-2-carboxamide: derivatives have been explored as potential urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which is a critical process in the nitrogen cycle. Inhibitors of urease are sought after for their potential to treat diseases caused by ureolytic bacteria, such as gastric and duodenal ulcers, and for agricultural applications to reduce the loss of urea-based fertilizers .
Molecular Docking Studies
These compounds have been used in molecular docking studies to understand their interaction with biological targets. Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using computational algorithms .
Kinetic Studies
Kinetic studies: involving N-(2-Bromoethyl)pyridine-2-carboxamide derivatives can provide insights into the reaction mechanisms and the rate at which they inhibit enzymes like urease. This information is crucial for designing more effective inhibitors and understanding their behavior in biological systems .
ADME Profile Analysis
The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of these compounds is critical for determining their suitability as drug candidates. A favorable ADME profile indicates that a compound has the appropriate properties to be absorbed into the bloodstream, distributed to the necessary tissues, metabolized efficiently, and excreted safely from the body .
Spectral Studies
Spectral studies: are essential for characterizing the structure of chemical compoundsN-(2-Bromoethyl)pyridine-2-carboxamide and its derivatives can be analyzed using techniques like Infrared (IR) spectroscopy , which can provide information about the functional groups present and the molecular structure .
Crystal Structure Analysis
Determining the crystal structure of a compound is vital for understanding its physical and chemical propertiesN-(2-Bromoethyl)pyridine-2-carboxamide derivatives can be studied using X-ray crystallography to elucidate their three-dimensional arrangement in the solid state, which is important for drug design and material science applications .
Hirshfeld Surface Analysis
Hirshfeld surface analysis: is used to visualize and understand intermolecular interactions within a crystal structure. This analysis can help in identifying the types of interactions that stabilize the crystal structure of N-(2-Bromoethyl)pyridine-2-carboxamide derivatives, such as hydrogen bonding, and can influence the design of new compounds with desired properties .
Density Functional Theory (DFT) Calculations
DFT calculations: are computational quantum mechanical modeling methods used to investigate the electronic structure of molecules. For N-(2-Bromoethyl)pyridine-2-carboxamide derivatives, DFT can provide insights into their reactivity, stability, and electronic properties, which are essential for predicting how these compounds will behave in different environments .
Safety and Hazards
“N-(2-Bromoethyl)pyridine-2-carboxamide” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention .
Propriétés
IUPAC Name |
N-(2-bromoethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFVCKFWLXDJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromoethyl)pyridine-2-carboxamide | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

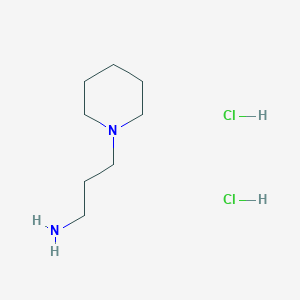

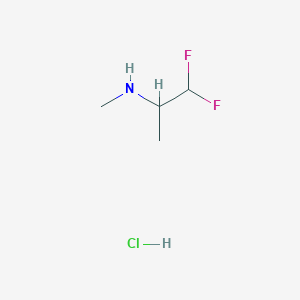
![methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2354836.png)
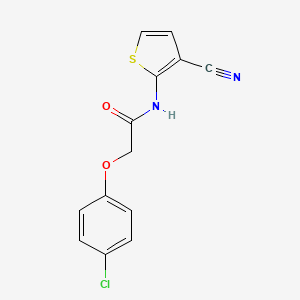
![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354842.png)
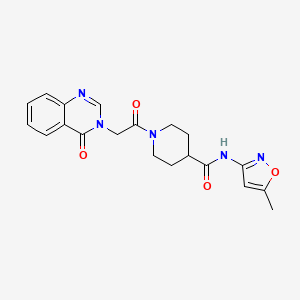
![1-Benzyl-6-fluoro-3-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-7-piperidin-1-ylquinolin-4-one](/img/structure/B2354845.png)
![(E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2354846.png)
![3-[(4-benzylpiperidin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2354847.png)
